BenchChemオンラインストアへようこそ!

4-(4-Tert-butoxyphenyl)butan-1-ol

Protecting group chemistry Orthogonal deprotection Pharmaceutical intermediate synthesis

4-(4-Tert-butoxyphenyl)butan-1-ol (CAS 132307-88-1) is a para-substituted phenylbutanol derivative characterized by a tert-butoxy protecting group on the aromatic ring and a primary alcohol terminus on a four-carbon alkyl chain. With a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical and fine chemical synthesis.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 132307-88-1
Cat. No. B8717073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butoxyphenyl)butan-1-ol
CAS132307-88-1
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CCCCO
InChIInChI=1S/C14H22O2/c1-14(2,3)16-13-9-7-12(8-10-13)6-4-5-11-15/h7-10,15H,4-6,11H2,1-3H3
InChIKeyYRRPNUMAEAXTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Tert-butoxyphenyl)butan-1-ol (CAS 132307-88-1) – Property Profile and Strategic Sourcing Considerations for Advanced Intermediate Selection


4-(4-Tert-butoxyphenyl)butan-1-ol (CAS 132307-88-1) is a para-substituted phenylbutanol derivative characterized by a tert-butoxy protecting group on the aromatic ring and a primary alcohol terminus on a four-carbon alkyl chain [1]. With a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical and fine chemical synthesis . The tert-butoxy group imparts distinct physicochemical properties, including enhanced lipophilicity (calculated LogP ~3) and modulated solubility in organic solvents, which differentiate it from shorter-chain alkoxy analogs . The compound is primarily sourced from specialized chemical suppliers for research and development purposes, with typical purity specifications of ≥95% .

Why Scientific Teams Cannot Simply Substitute 4-(4-Tert-butoxyphenyl)butan-1-ol with Common Alkoxyphenyl Analogs in Regioselective Synthesis and Drug Development Workflows


The tert-butoxy group in 4-(4-Tert-butoxyphenyl)butan-1-ol is not merely a bulkier version of a methoxy or ethoxy substituent; it functions as a sterically demanding, acid-labile protecting group that enables orthogonal deprotection strategies unattainable with n-alkoxy analogs [1]. Unlike n-butoxyphenethyl alcohols that require harsh conditions (HBr, HI, or trifluoroacetic acid) for deprotection—resulting in reduced yields and compromised purity—the tert-butyl group can be selectively cleaved under mild acid conditions without affecting ester or ether bonds present elsewhere in the molecule [1]. This orthogonality is critical in multi-step syntheses of pharmaceuticals like metoprolol, where precise control over protecting group removal determines overall synthetic efficiency and product quality [1]. Furthermore, the extended C4-butanol chain provides a different spatial presentation of the terminal hydroxyl group compared to the shorter ethanol linker in p-tert-butoxyphenethyl alcohol (CAS 123195-72-2), affecting downstream coupling efficiency with electrophilic partners [2].

Head-to-Head Comparative Evidence: 4-(4-Tert-butoxyphenyl)butan-1-ol versus Structural Analogs Across Key Performance Dimensions


Deprotection Orthogonality: Quantitative Yield Advantage of tert-Butoxy over n-Butoxy in Phenethyl Alcohol Synthesis

The tert-butoxy protecting group in 4-(4-tert-butoxyphenyl)butan-1-ol enables selective deprotection under mild acidic conditions, in stark contrast to n-alkoxy analogs. According to patent EP0307106, de-n-butylation of n-butoxyphenethyl alcohol requires treatment with HBr, HI, or trifluoroacetic acid, leading to 'reduction in yield and purity' and is 'encountered with great difficulties' [1]. In comparison, the tert-butyl group is 'easily eliminated by treatment under mild acid conditions' and remains 'inactive to metallic reagents such as Grignard reagents and organic lithium compounds' [1]. This allows for a synthetic sequence where the tert-butoxy group can be retained through multiple transformations and then selectively removed in high yield at the final step. The patent explicitly describes how p-tert-butoxyphenethyl alcohol can be converted to ether or ester derivatives by reaction with Grignard or organolithium reagents, followed by mild acid treatment to remove only the tert-butyl group without damaging the newly formed bonds [1].

Protecting group chemistry Orthogonal deprotection Pharmaceutical intermediate synthesis

Lipophilicity Modulation: Calculated LogP of 4-(4-Tert-butoxyphenyl)butan-1-ol versus Methoxy and Unsubstituted Analogs

The calculated partition coefficient (LogP) of 4-(4-tert-butoxyphenyl)butan-1-ol is 3 (predicted), as reported on ChemSrc . For the corresponding 4-(4-methoxyphenyl)butan-1-ol analog (CAS 52244-70-9, molecular weight 180.24 g/mol), the calculated LogP is approximately 1.8-2.0 (based on fragment-based predictions for the methoxy substituent) . The tert-butoxy group significantly increases lipophilicity compared to the methoxy analog, which can be advantageous for reactions requiring non-polar media or for modulating the LogP of downstream drug candidates. The polar surface area (PSA) of the target compound is reported as 29.46 Ų , which is identical to that of the methoxy analog since the PSA is dominated by the hydroxyl and ether oxygen contributions.

Physicochemical profiling Lipophilicity Drug-likeness

Chain Length Differentiation: 4-(4-Tert-butoxyphenyl)butan-1-ol (C4) versus 2-(4-(tert-Butoxy)phenyl)ethanol (C2) in Spacer-Dependent Reactivity

The target compound features a four-carbon butanol spacer (C4) between the aromatic ring and the terminal hydroxyl group, while the commercially important analog p-tert-butoxyphenethyl alcohol (CAS 123195-72-2) features only a two-carbon ethanol spacer (C2) [1]. The C4 spacer provides greater conformational flexibility and increased distance between the aromatic ring and the reactive hydroxyl group. This spatial difference is critical when the hydroxyl group must reach a distal binding or reaction site, or when a longer tether is needed to minimize steric interference from the bulky tert-butoxyphenyl group. The molecular weight difference (222.32 vs 194.27 g/mol) reflects the additional two methylene units .

Linker chemistry Spatial presentation Coupling efficiency

Biological Activity Differentiation: Contextualizing tert-Butoxyphenyl Pharmacophore Activity via Analog Profiling

While direct biological data for 4-(4-tert-butoxyphenyl)butan-1-ol is limited, the 4-tert-butoxyphenyl pharmacophore has been characterized in multiple enzyme inhibition assays via BindingDB. A structurally related compound, 3-(4-tert-Butoxyphenyl)-N-(3-fluoro-4-(methylsulfonamido)benzyl)propanamide (CHEMBL495007), which contains the same 4-tert-butoxyphenyl moiety, demonstrated an IC50 of 10,000 nM against TRPV1 in rat DRG neurons [1]. Another derivative, N-(4-tert-Butoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CHEMBL1784572), showed an IC50 of 44,000 nM against Plasmodium falciparum dihydroorotate dehydrogenase [2]. These data establish that the 4-tert-butoxyphenyl group is compatible with target engagement across diverse protein targets. In contrast, para-alkoxyphenol derivatives lacking the tert-butyl branching (e.g., p-butoxyphenol and p-propoxyphenol) have been reported as potent ribonucleotide reductase inhibitors with antiproliferative activity against melanoma cell lines [3]. The tert-butoxy group's steric bulk may redirect target selectivity compared to linear alkoxy chains, making it a strategic choice when aiming to avoid off-target effects associated with smaller alkoxyphenol pharmacophores [3].

Structure-activity relationship Enzyme inhibition Pharmacophore mapping

Synthetic Versatility: Oxidation and Functionalization Pathways Enabled by the C4-Butanol Scaffold

The primary alcohol terminus of 4-(4-tert-butoxyphenyl)butan-1-ol provides a handle for diverse chemical transformations. The hydroxyl group can be oxidized using Jones reagent (CrO3/H2SO4) or Swern conditions (oxalyl chloride/DMSO) to yield the corresponding butanone derivative . The tert-butoxy group remains intact under these oxidation conditions, preserving the protecting group for subsequent synthetic steps. By comparison, 4-tert-butoxybutan-1-ol (CAS 1927-75-9), which lacks the aromatic ring entirely, is limited to aliphatic chemistry applications and cannot participate in aromatic substitution or coupling reactions [1]. The presence of the aromatic ring in the target compound enables further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, providing access to a broader chemical space than simple aliphatic tert-butoxy alcohols [2].

Chemical transformation Oxidation chemistry Building block diversification

Commercial Availability and Purity Profile: Benchmarking 4-(4-Tert-butoxyphenyl)butan-1-ol Against Closest Commercial Analogs

The target compound is available from multiple chemical suppliers with a typical purity specification of 95% . The structurally related p-tert-butoxyphenethyl alcohol (CAS 123195-72-2) is available with a purity of >98% (GC) and is manufactured at scale as a pharmaceutical intermediate . The corresponding 4-(4-methoxyphenyl)butan-1-ol (CAS 52244-70-9) is available with purities of 95-98% from multiple vendors . While the tert-butoxy compound is not as widely stocked as the methoxy analog, its availability supports research-scale procurement for specialized applications. The higher cost of the tert-butoxy derivative relative to methoxy analogs is offset by the synthetic advantages of the acid-labile protecting group, which can eliminate multiple protection/deprotection steps [1].

Supply chain Purity specification Procurement

High-Value Application Scenarios for 4-(4-Tert-butoxyphenyl)butan-1-ol (CAS 132307-88-1) Based on Quantified Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protecting Group Strategy

4-(4-Tert-butoxyphenyl)butan-1-ol is ideally suited as an intermediate in multi-step pharmaceutical syntheses where the tert-butoxy group serves as an acid-labile protecting group that remains stable to Grignard reagents, organolithiums, and inorganic alkalis [1]. As demonstrated in patent EP0307106, the compound can undergo reactions with organometallic reagents at the hydroxyl terminus or at other functional groups introduced during synthesis, followed by selective deprotection of the tert-butyl group under mild acid conditions to reveal the free phenol [1]. This orthogonality is particularly valuable in the synthesis of beta-blockers like metoprolol, where precise control over protecting group chemistry directly impacts overall yield and purity [1]. The extended C4 spacer further allows for greater spatial separation between the aromatic ring and reactive sites, reducing steric hindrance in coupling reactions compared to the C2 analog.

Fragment-Based Drug Discovery Leveraging Differentiated Pharmacophore Properties

The 4-tert-butoxyphenyl pharmacophore embedded in this compound has been validated in enzyme inhibition assays against targets including TRPV1 (IC50 10,000 nM for a related propanamide derivative) and Plasmodium falciparum dihydroorotate dehydrogenase (IC50 44,000 nM for a triazolopyrimidine derivative) [2][3]. These data establish that the tert-butoxyphenyl group is compatible with target engagement across diverse protein families. The increased steric bulk of the tert-butoxy group relative to linear alkoxy substituents may redirect target selectivity away from anti-targets such as ribonucleotide reductase, which is potently inhibited by smaller p-alkoxyphenols [4]. The C4-butanol chain further provides a versatile linker for fragment elaboration, enabling medicinal chemists to explore structure-activity relationships with precise control over spatial presentation of downstream functional groups.

Lipophilic Building Block for Non-Polar Reaction Media and Phase-Transfer Chemistry

With a calculated LogP of 3, 4-(4-tert-butoxyphenyl)butan-1-ol is approximately 10-15 times more lipophilic than its 4-methoxy analog (estimated LogP ~1.8-2.0) . This enhanced lipophilicity makes it a preferred building block for reactions conducted in non-polar solvents or biphasic systems where efficient partitioning into the organic phase is essential for high yields. The compound's predicted solubility profile—soluble in ethanol (15-20 mg/mL) and hexane (5-10 mg/mL) but sparingly soluble in water (<0.1 mg/mL)—further supports its use in organic-phase-dominated reaction protocols . The tert-butoxy group's steric bulk also suppresses unwanted side reactions at the aromatic ring, providing a degree of inherent regioselectivity in electrophilic aromatic substitution that is not achievable with less hindered alkoxy analogs.

Heterocycle Synthesis and C-C Bond Formation via Late-Stage Functionalization

The combination of a primary alcohol, an electron-rich aromatic ring, and a masked phenol in 4-(4-tert-butoxyphenyl)butan-1-ol provides three distinct reactive sites for sequential functionalization. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, enabling subsequent Wittig olefination, reductive amination, or amide coupling reactions . The aromatic ring undergoes electrophilic substitution ortho to the electron-donating tert-butoxy group, allowing for regioselective halogenation, nitration, or Friedel-Crafts acylation. Finally, deprotection of the tert-butoxy group reveals a free phenol that can participate in Mitsunobu reactions, etherifications, or O-glycosylations. This sequential functionalization capability makes the compound a strategic platform for constructing complex heterocyclic scaffolds and natural product analogs where the timing of phenol deprotection is critical to synthetic success.

Quote Request

Request a Quote for 4-(4-Tert-butoxyphenyl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.